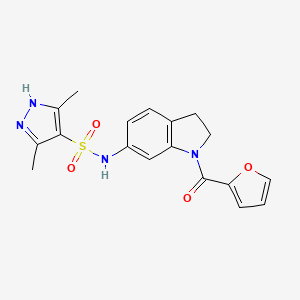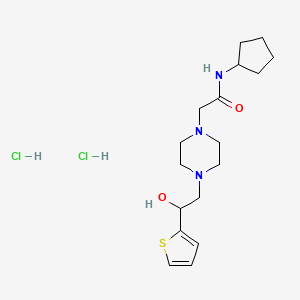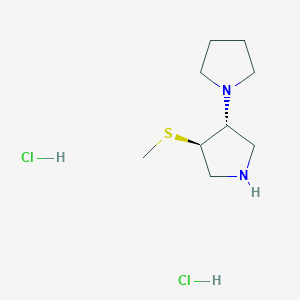
1-(3-chlorophenyl)-3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea, also known as CDPU, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the development of new drugs. CDPU is a urea derivative that has been synthesized through a multi-step process involving the reaction of various chemical reagents.
Mecanismo De Acción
The exact mechanism of action of 1-(3-chlorophenyl)-3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in DNA synthesis and cell division. 1-(3-chlorophenyl)-3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. 1-(3-chlorophenyl)-3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea has also been shown to disrupt the cell membrane of bacteria, leading to cell death.
Biochemical and Physiological Effects
1-(3-chlorophenyl)-3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea has been shown to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further research. 1-(3-chlorophenyl)-3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea has been shown to exhibit good pharmacokinetic properties, such as good solubility and stability, making it a promising candidate for drug development. 1-(3-chlorophenyl)-3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea has also been shown to exhibit good bioavailability, meaning that it can be easily absorbed and distributed throughout the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-chlorophenyl)-3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea has several advantages for lab experiments, including its ease of synthesis, low toxicity, and good pharmacokinetic properties. However, 1-(3-chlorophenyl)-3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea also has some limitations, such as its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, 1-(3-chlorophenyl)-3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea has not yet been extensively tested in vivo, meaning that its efficacy and safety in humans are not yet fully known.
Direcciones Futuras
There are several future directions for research on 1-(3-chlorophenyl)-3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea, including its further investigation as a potential antitumor agent, antibiotic, and pesticide. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-chlorophenyl)-3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea and to investigate its potential use in combination with other drugs. Further research is also needed to investigate the safety and efficacy of 1-(3-chlorophenyl)-3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea in humans, as well as its potential for use in other applications, such as in the development of new materials.
Métodos De Síntesis
The synthesis of 1-(3-chlorophenyl)-3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea involves the reaction of 3-chloroaniline, 4-chloroaniline, and 3,4-dihydro-2H-pyrrole-5-carboxylic acid ethyl ester in the presence of a catalyst, such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an isocyanate reagent to yield the final product, 1-(3-chlorophenyl)-3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea. The synthesis of 1-(3-chlorophenyl)-3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea has been optimized to yield high purity and good yields, making it a promising candidate for further research.
Aplicaciones Científicas De Investigación
1-(3-chlorophenyl)-3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea has been investigated for its potential applications in the development of new drugs. It has been shown to exhibit antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. 1-(3-chlorophenyl)-3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea has also been shown to inhibit the growth of bacteria, such as Staphylococcus aureus and Escherichia coli, making it a promising candidate for the development of new antibiotics. Additionally, 1-(3-chlorophenyl)-3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea has been investigated for its potential use as a pesticide, as it has been shown to exhibit insecticidal activity against several insect species.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O/c18-12-6-8-14(9-7-12)21-17(23)22(16-5-2-10-20-16)15-4-1-3-13(19)11-15/h1,3-4,6-9,11H,2,5,10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEACFLUFXAUGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)N(C2=CC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide](/img/structure/B2894989.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2894991.png)
![(2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propanoic acid](/img/structure/B2894994.png)
![N-(furan-2-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2894995.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2895000.png)
![Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2895001.png)

![Indolin-1-yl(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2895005.png)


![N-(3-acetylphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2895011.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2895012.png)